4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride
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Overview
Description
4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound that features a piperazine ring substituted with a but-3-yn-1-yl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride typically involves the reaction of piperazine with but-3-yn-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with thionyl chloride to introduce the carbonyl chloride group, followed by purification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Addition Reactions: Reagents such as halogens, hydrogen halides, and boron reagents are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Substituted Alkenes: Formed from addition reactions with electrophiles.
Oxides and Alkanes: Formed from oxidation and reduction reactions.
Scientific Research Applications
4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The alkyne group can participate in addition reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-piperazinecarbonyl chloride hydrochloride
- 4-Morpholinecarbonyl chloride
- 1-Piperidinecarbonyl chloride
Uniqueness
4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride is unique due to the presence of both an alkyne group and a carbonyl chloride group, which provides a versatile reactivity profile. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-but-3-ynylpiperazine-1-carbonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O.ClH/c1-2-3-4-11-5-7-12(8-6-11)9(10)13;/h1H,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLWEXHAQRILSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCN(CC1)C(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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